Product packaging for Cyclohexylsilane(Cat. No.:CAS No. 18162-96-4)

Cyclohexylsilane

Cat. No.: B098443
CAS No.: 18162-96-4
M. Wt: 111.24 g/mol
InChI Key: LKADFJNQHQSNGD-UHFFFAOYSA-N
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Description

Contextualizing Cyclohexylsilane within Organosilicon Chemistry

Organosilicon chemistry is a field dedicated to the study of compounds that feature a direct chemical bond between carbon and silicon atoms. justia.com These organosilicon compounds are a broad class of molecules that are often analogous to traditional organic compounds but exhibit unique chemical and physical properties stemming from the differences between silicon and carbon. justia.comwebsite-files.com Key differences include silicon's lower electronegativity (1.90 for Si vs. 2.55 for C) and its larger atomic radius, which makes the silicon center more susceptible to nucleophilic attack compared to carbon. justia.com

This compound, with the chemical formula C₆H₁₁SiH₃, is an organosilicon compound classified as an alkylsilane. Its structure consists of a saturated six-carbon ring (a cyclohexyl group) bonded directly to a silyl (B83357) group (-SiH₃). This places it in contrast to other well-studied compounds like phenylsilanes, which contain an aromatic ring, or simple linear alkylsilanes. The silicon-carbon (Si-C) bond is a defining feature, and it is generally characterized by significant thermal stability. For instance, some organosilanes can be distilled at high temperatures without decomposing. gelest.com The Si-H bonds, however, are more reactive than C-H bonds, a feature that is critical to the chemical utility of hydrosilanes like this compound. rsc.org

Research Significance and Scope of this compound Studies

The research significance of this compound is primarily linked to its potential as a precursor material in materials science, specifically for processes like chemical vapor deposition (CVD). gelest.com CVD is a cornerstone technique for fabricating thin films in the semiconductor and microelectronics industries, where a volatile precursor chemical is introduced into a reaction chamber to decompose on a heated substrate, forming a solid film. website-files.comgelest.com

Liquid precursors are often preferred for CVD processes because they can be vaporized and delivered into the reaction chamber more reliably and reproducibly than solid precursors. harvard.edu this compound is a liquid at room temperature, which makes it a candidate for such applications. justia.comremedyspot.com Unlike simple silanes (e.g., SiH₄), which are pyrophoric gases, organosilanes like this compound exhibit greater stability, with some being stable enough to be distilled in air. gelest.com This combination of being a liquid source with manageable stability makes it an attractive subject for research.

A key area of investigation for any potential CVD precursor is its thermal decomposition behavior. The kinetics and mechanism of how a molecule breaks down under heat determine the conditions required for film deposition and the quality of the resulting material. A notable research effort, supported by the Aerospace Research Laboratories of the United States Air Force, was undertaken to investigate the thermal decomposition kinetics of cyclohexyl- and phenylsilanes. harvard.edu Such studies are fundamental to understanding the reaction mechanisms and defining the parameters for the potential use of these compounds in forming high-temperature materials. harvard.edu While detailed findings on its specific use in depositing silicon films are not widely published, the foundational research into its thermal stability underscores its significance as a compound of interest for advanced material synthesis.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₆H₁₁SiH₃
Molecular Weight 114.28 g/mol
Physical State Liquid (at room temperature)
Boiling Point > 0 °C
CAS Number 18162-96-4

Note: Detailed physical properties such as specific boiling point and density are not consistently available in public databases.

Table 2: Summary of Research Focus for this compound

Research AreaFocus of InvestigationSignificance
Thermal Decomposition Kinetics Study of the rates and mechanisms of molecular breakdown at elevated temperatures.Essential for determining the viability and process parameters for use as a precursor in Chemical Vapor Deposition (CVD) and for creating high-temperature stable materials. harvard.edu
Precursor Chemistry Evaluation as a potential liquid source for silicon in the synthesis of advanced materials.Liquid precursors offer advantages in handling and process control for industrial deposition techniques compared to gaseous or solid sources. rsc.orgharvard.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Si B098443 Cyclohexylsilane CAS No. 18162-96-4

Properties

InChI

InChI=1S/C6H11Si/c7-6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKADFJNQHQSNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171170
Record name Cyclohexylsilane
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Molecular Weight

111.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18162-96-4
Record name Cyclohexylsilane
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Record name NSC168690
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Record name Cyclohexylsilane
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Synthetic Methodologies for Cyclohexylsilane and Its Derivatives

Established Synthetic Pathways for Cyclohexylsilane

Hydrosilylation-Based Routes for Organosilanes

Hydrosilylation is a fundamental and atom-economical method for the formation of organosilanes, involving the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. researchgate.netmdpi.com This process is a direct route to synthesizing a wide array of organosilicon compounds. researchgate.netmdpi.comnii.ac.jp The reaction is typically facilitated by a transition metal catalyst, with platinum-based catalysts like Speier's and Karstedt's catalysts being historically significant. sigmaaldrich.com Other noble metals such as rhodium, ruthenium, and iridium, as well as more recently explored first-row transition metals like iron, cobalt, and nickel, also exhibit catalytic activity. mdpi.com Rhenium-based catalysts have also been developed for the hydrosilylation of various unsaturated bonds. mdpi.com The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the addition. researchgate.netsigmaaldrich.com For instance, ruthenium-based catalysts can favor the formation of cis-β-vinylsilanes from terminal alkynes. sigmaaldrich.com

The general scheme for the hydrosilylation of an alkene is as follows:

R-CH=CH₂ + H-SiR'₃ → R-CH₂-CH₂-SiR'₃

While a direct, single-step synthesis of this compound via hydrosilylation of cyclohexene with silane (B1218182) (SiH₄) is not commonly detailed in readily available literature, the principle of hydrosilylation underpins the synthesis of many substituted organosilanes.

Reduction of Alkoxysilanes (e.g., Cyclohexyltrimethoxysilane)

A prominent method for the preparation of this compound involves the reduction of cyclohexylalkoxysilanes. Specifically, cyclohexyltrimethoxysilane serves as a key precursor. The reduction of the Si-O bonds in the alkoxysilane to Si-H bonds yields the desired this compound. This transformation can be achieved using various reducing agents. One documented method utilizes sodium borohydride (NaBH₄) in the presence of a phase-transfer catalyst such as tetra-n-octylammonium bromide (nOct₄NBr) and an additive like hexamethylphosphoramide (HMPA). nii.ac.jp

A representative reaction is depicted below:

CySi(OMe)₃ + NaBH₄ → CySiH₃

Detailed findings from a study on this reduction are summarized in the table below. nii.ac.jp

PrecursorReducing AgentAdditivesProduct
CyclohexyltrimethoxysilaneNaBH₄nOct₄NBr, HMPA, EtBrThis compound

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative pathway for the synthesis of silicon-containing compounds, including those with Si-Si and Si-C bonds. electrochem.org These techniques can provide milder reaction conditions compared to traditional methods that may employ hazardous reagents like alkali metals. nih.govchemrxiv.org The electrochemical reduction of readily available chlorosilanes can generate silyl (B83357) anion intermediates, which are versatile for creating various oligosilanes, including cyclic structures. nih.govchemrxiv.org While the direct electrochemical synthesis of this compound is not extensively documented, the principles of electrosynthesis are applied to the formation of complex silane architectures. nih.govchemrxiv.orgnih.gov For instance, the electrochemical synthesis of disilanes and oligosilanes from chlorosilanes has been demonstrated. nih.govchemrxiv.org This approach involves the controlled reduction of chlorosilane precursors at an electrode surface to facilitate the formation of new silicon-silicon or silicon-carbon bonds. researchgate.net

Synthesis from Halosilane Precursors (e.g., Diphenyldichlorosilane, Cyclohexyltrichlorosilane)

Organohalosilanes are crucial precursors for the synthesis of a wide range of organosilicon compounds. alfa-chemistry.com The general structure of an organohalosilane is RₙSiX₄₋ₙ, where R is an organic group and X is a halogen. alfa-chemistry.com Cyclohexyltrichlorosilane is a key halosilane precursor that can be used to generate this compound. The synthesis of this compound from cyclohexyltrichlorosilane typically involves the reduction of the silicon-chlorine bonds to silicon-hydrogen bonds. This can be accomplished using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

The general reaction is as follows:

CySiCl₃ + LiAlH₄ → CySiH₃

The synthesis of the halosilane precursors themselves can be achieved through several methods, including the direct reaction of a halogenated hydrocarbon with silicon metal in the presence of a catalyst. alfa-chemistry.com The complexity and challenges associated with the synthesis of hydrosilanes from halosilane precursors are a subject of ongoing research. researchgate.net

Synthesis of Functionalized this compound Intermediates

Stereoselective Olefin Dihydroxylation of Cyclohexenylsilanes

The functionalization of this compound derivatives, such as cyclohexenylsilanes, opens avenues to a diverse range of complex molecules. One important transformation is the stereoselective dihydroxylation of the carbon-carbon double bond in a cyclohexenyl group attached to a silicon atom. This reaction introduces two hydroxyl groups across the double bond, creating a diol. The stereochemistry of this addition is of significant interest.

Methods like the Upjohn and Sharpless asymmetric dihydroxylation, which utilize osmium tetroxide (OsO₄) as a catalyst, are powerful tools for achieving high stereoselectivity. wikipedia.org The Sharpless method employs chiral ligands, such as dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivatives, to direct the facial selectivity of the dihydroxylation, leading to the formation of a specific enantiomer of the diol. wikipedia.org The dihydroxylation of cyclic allylic amides using catalytic osmium tetroxide has been shown to proceed with good levels of syn-selectivity. researchgate.net

The general transformation is illustrated below:

Cyclohexenyl-SiR₃ + [O] → (HO)₂-Cyclohexyl-SiR₃

The table below summarizes key aspects of dihydroxylation reactions relevant to the functionalization of unsaturated cyclic silanes.

Dihydroxylation MethodCatalyst/ReagentsKey Feature
Upjohn DihydroxylationCatalytic OsO₄, NMOUses a co-oxidant to regenerate the osmium catalyst.
Sharpless Asymmetric DihydroxylationCatalytic OsO₄, Chiral Ligands (DHQ, DHQD), Co-oxidantProvides high enantioselectivity.

Common-Intermediate Strategies for Cyclitol Derivatives

A significant strategy in the synthesis of complex molecules is the use of a common intermediate that can be divergently converted into a variety of target compounds. This approach has been effectively applied to the synthesis of cyclitol derivatives, such as conduritols and inositols, starting from cyclohexenylsilane intermediates. acs.orgnih.gov This methodology leverages the unique reactivity of the silane group to direct the synthesis towards different classes of cyclitols from a single precursor.

Researchers have developed a strategy that begins with the synthesis of enantiomerically pure cyclohexenylsilanes. acs.org These silanes then undergo a stereoselective olefin dihydroxylation to create key β-hydroxy this compound intermediates. acs.orgnih.gov These intermediates are pivotal as they can undergo a trifurcation of the synthetic pathway. acs.org

The divergent nature of this strategy stems from the distinct reactivity of the functional groups present in the β-hydroxy this compound intermediate. The two stereochemically different β-hydroxy silane units can participate in regioselectively distinct Peterson elimination reactions. acs.org Furthermore, the silyl group itself can serve as a precursor to a hydroxyl group through a Fleming-Tamao oxidation. acs.orgnih.gov This multifaceted reactivity allows for the synthesis of a range of cyclitol derivatives from a single, common intermediate.

For instance, a specific β-hydroxy this compound can be used to synthesize conduritol F, conduritol B, and D-(+)-chiro-inositol. acs.org This demonstrates the efficiency and versatility of using this compound-based common intermediates in the synthesis of complex cyclitol derivatives.

Starting MaterialKey IntermediateSynthetic ReactionsFinal Products
Cyclohexenylsilanesβ-Hydroxy cyclohexylsilanesStereoselective olefin dihydroxylation, Peterson elimination, Fleming-Tamao oxidationConduritols (B, C, E, F), Inositols (D-(+)-chiro, neo)

Reactivity and Mechanistic Investigations of Cyclohexylsilane

Polymerization and Dehydrocoupling Reactions of Cyclohexylsilane

The reactivity of this compound is dominated by the Si-H bond, which allows for polymerization through dehydrocoupling reactions. This process involves the formation of silicon-silicon bonds with the concurrent elimination of hydrogen gas (H₂). The reaction is typically facilitated by transition metal catalysts and is a significant route to producing polysilanes, which are polymers with a backbone consisting entirely of silicon atoms.

Catalytic dehydrogenative coupling is a primary method for synthesizing polysilanes from primary silanes like this compound. The general transformation can be represented as:

n RSiH₃ → H-(SiHR)ₙ-H + (n-1) H₂

This method is advantageous as it avoids the harsh conditions associated with traditional Wurtz-type coupling of chlorosilanes. chemeurope.com The choice of catalyst is crucial and significantly influences the reaction rate, polymer molecular weight, and microstructure.

Titanocene derivatives, such as dimethyltitanocene (Cp₂TiMe₂), are effective catalysts for the dehydrogenative polymerization of primary organosilanes. These early transition metal complexes initiate the coupling process, leading to the formation of linear polysilanes. The mechanism is understood to involve Ti(III) and Ti(IV) intermediates. Dimethyltitanocene is also recognized as an excellent catalyst for the redistribution reactions of various hydrosilanes. beilstein-journals.org While effective, titanocene-based systems are sometimes considered less reactive for this purpose compared to their zirconium counterparts.

Zirconocene-based catalysts, including dimethylzirconocene (Cp₂ZrMe₂), are highly effective for the dehydrocoupling of hydrosilanes. unacademy.com Research has shown that zirconocene (B1252598) systems can be more reactive than analogous titanium catalysts for silane (B1218182) coupling on surfaces. For the polymerization of cyclosilane monomers, Cp₂ZrMe₂ catalysis has been studied in detail. A notable characteristic of this catalyst is the presence of an induction period before polymerization begins, which can last for several days at room temperature. osti.gov This induction period can be significantly shortened by heating the reaction; for instance, increasing the temperature to 65 °C can reduce the induction time to 24 hours. osti.gov

A thorough review of scientific literature did not yield specific information or studies on the electrochemical polymerization of this compound or its copolymerization with cyclohexyltrichlorosilane. This specific area appears to be uncharacterized in available research. General electrochemical methods, including sonoelectrochemistry, are used for synthesizing various materials like metal nanoparticles and conductive polymers, but their application to this compound derivatives is not documented. mdpi.commdpi.com The traditional method for coupling chlorosilanes is the Wurtz reaction, which uses an alkali metal like sodium and is mechanistically distinct from electrochemical polymerization. chemeurope.comwikipedia.orgorganic-chemistry.org

The size of the substituent on the silane monomer has a profound impact on the polymerization process and the properties of the resulting polymer. The bulky cyclohexyl group exerts significant steric hindrance, which can influence reaction kinetics and polymer structure.

Steric Effects : The size of the silane substituent is a key factor in determining the chemoselectivity between dehydrogenation and other potential reaction pathways. organic-chemistry.org Steric factors associated with bulky groups can influence which protons are abstracted and can hinder the approach of the monomer to the catalytic center. organic-chemistry.org

Polymer Properties : Compared to smaller substituents like a methyl group, the larger cyclohexyl group can raise the glass transition temperature (Tg) of the resulting polymer. wikipedia.org

Reaction Conditions : Conditions such as temperature, solvent, and catalyst concentration are critical. As noted with zirconium-based catalysts, elevating the temperature can dramatically shorten reaction times by overcoming the activation energy of an induction period. osti.gov The choice of solvent is also important as it must be inert to the highly reactive species involved in the catalytic cycle. chemeurope.com

The dehydrocoupling of silanes can produce a range of products from short-chain oligomers to high molecular weight polymers. The molecular weight and polydispersity of the final product are highly dependent on the catalyst system, monomer, and reaction conditions. Gel permeation chromatography (GPC) is a standard technique used to determine the molecular weight distribution of these polymers. lcms.cz

Initial reaction steps often lead to the formation of low molecular weight cyclic or linear oligomers. wikipedia.org These oligomers can then be further polymerized to achieve high molecular weight materials. For example, in related cycloaliphatic systems, cyclic oligomers with a molecular weight of around 2,000 g/mol have been identified as intermediates in the synthesis of high molecular weight polysiloxanes (45,000 g/mol ). wikipedia.org In zirconocene-catalyzed polymerizations of cyclosilane building blocks, both linear and cyclic polymers with number-average molecular weights (Mn) in the range of 1,700 to 3,000 g/mol have been obtained. osti.gov

Table 1: Examples of Molecular Weights for Polysilanes and Related Polymers

Polymer SystemCatalyst/MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Source(s)
Linear Poly(1,3Si6)Cp₂ZrMe₂~1,700-- osti.gov
Cyclic Poly(1,3Si6)Cp₂ZrMe₂~3,000-- osti.gov
Cycloaliphatic PolysiloxaneAcid-catalyzed ROP-45,000- wikipedia.org
Poly(dimethylsiloxane)NHC-Catalysis8,100-- beilstein-journals.org
Poly(dimethylsiloxane)NHC-Catalysis>400,000-1.6 - 2.5 beilstein-journals.org

Note: Data for poly(this compound) itself is limited; this table includes related systems to illustrate the range of molecular weights achievable.

Catalytic Dehydrogenative Coupling to Polysilanes

Hydrosilylation Reactions Involving this compound

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a pivotal reaction in organosilicon chemistry. This compound, as a carrier of a reactive Si-H bond, serves as a key reagent in various hydrosilylation processes, leading to the formation of valuable organosilicon compounds.

This compound as a Hydrosilane Reagent

This compound is utilized as a hydrosilane reagent in synthetically important transformations, contributing to the formation of silicon-carbon and silicon-heteroatom bonds. Its reactivity is harnessed in the presence of transition metal catalysts to achieve efficient and selective additions to a variety of unsaturated substrates.

The functionalization of alkynylgermanes using hydrosilanes represents a significant synthetic route to access diverse organogermanes. nih.govnih.gov In this context, this compound has been successfully employed in the cobalt-catalyzed dehydrogenative silylation of trisubstituted germylacetylenes. nih.gov This reaction proceeds under mild conditions and demonstrates high selectivity, providing a direct method for the synthesis of silylgermylacetylenes. nih.gov The steric and electronic properties of the substituents on both the germane (B1219785) and the silane can influence the reaction's efficiency and selectivity. nih.gov

Table 1: Dehydrogenative Coupling of Trisubstituted Germylacetylenes with this compound Data sourced from Organic Letters, 2023. nih.gov

EntryGermylacetyleneSilaneProductYield (%)
1TriphenylgermylacetyleneThis compound(Cyclohexylsilyl)(triphenylgermyl)acetylene85
2TriethylgermylacetyleneThis compound(Cyclohexylsilyl)(triethylgermyl)acetylene79

The reaction between secondary silanes, such as this compound, and alkynylgermanes can be directed towards either dehydrogenative silylation or hydrosilylation, depending on the specific substrates and reaction conditions employed. nih.gov This dichotomy allows for the selective synthesis of either silylgermylacetylenes (from dehydrogenative silylation) or silylated vinylgermanes (from hydrosilylation). For instance, with less sterically hindered alkynylgermanes, the reaction may favor hydrosilylation, leading to the addition of the Si-H bond across the carbon-carbon triple bond. nih.gov This sequential potential underscores the versatility of this compound in synthesizing a range of unsaturated organogermanes. nih.govnih.gov

The hydrosilylation reaction is typically facilitated by transition metal catalysts. wikipedia.org Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are among the most widely used due to their high activity. wikipedia.orgmdpi.comnih.govheraeus-precious-metals.com Karstedt's catalyst, a platinum(0) complex, is particularly effective for the curing of silicone polymers through hydrosilylation. mdpi.comheraeus-precious-metals.comwikipedia.orgresearchgate.net

In recent years, there has been a growing interest in developing catalysts based on more earth-abundant and cost-effective metals. nih.govresearchgate.net Cobalt complexes have emerged as promising catalysts for hydrosilylation reactions. researchgate.netresearchgate.netillinois.edufigshare.com Specifically, pincer-type cobalt complexes have demonstrated high efficiency and chemoselectivity in the functionalization of alkynylgermanes with hydrosilanes, including this compound. nih.govnih.gov These cobalt catalysts offer a milder and more selective alternative to traditional platinum catalysts for certain applications. nih.gov

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgmdpi.comnih.govnumberanalytics.com This mechanism involves the following key steps:

Oxidative Addition: The hydrosilane (e.g., this compound) undergoes oxidative addition to the low-valent metal center (typically Pt(0)), forming a metal-hydride-silyl complex. wikipedia.orgnumberanalytics.com

Coordination: The unsaturated substrate (e.g., an alkene or alkyne) coordinates to the metal complex. mdpi.com

Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond. This step typically proceeds in an anti-Markovnikov fashion, with the silicon atom adding to the terminal carbon of a terminal alkene. wikipedia.orgmdpi.com

Reductive Elimination: The final product, an alkylsilane, is released through reductive elimination, regenerating the active catalyst. mdpi.comnumberanalytics.com

A "modified" Chalk-Harrod mechanism has also been proposed, where the alkene inserts into the metal-silyl bond instead of the metal-hydride bond. nih.govprinceton.edu The operative mechanism can depend on the specific catalyst and substrates involved. princeton.edu For cobalt-catalyzed reactions, the mechanism can also follow a similar catalytic cycle involving oxidative addition, insertion, and reductive elimination steps. nih.gov

Hydrosilylation in the Context of Silicone Curing and Material Synthesis

Hydrosilylation is a cornerstone of the silicone industry, primarily used for the curing or crosslinking of silicone polymers to form elastomers. mdpi.comheraeus-precious-metals.comresearchgate.netrsc.org This process typically involves the reaction of a vinyl-functionalized polysiloxane with a hydrosiloxane crosslinker, which contains multiple Si-H groups, in the presence of a platinum catalyst like Karstedt's catalyst. heraeus-precious-metals.comresearchgate.net this compound, as a molecule containing a reactive Si-H group, can participate in such curing reactions. The addition of the Si-H bond across the vinyl groups creates stable ethylene (B1197577) bridges between the polymer chains, resulting in a crosslinked network. heraeus-precious-metals.com This transformation converts liquid silicone oils into solid, elastic materials with a wide range of applications. qualitas1998.net The rate of this curing process can be controlled through the use of inhibitors, which prevent premature reaction at room temperature but allow for rapid curing at elevated temperatures. researchgate.net

Other Advanced Organic Transformations

This section delves into a series of specialized organic transformations involving this compound, highlighting its reactivity in reactions ranging from pseudohalogen substitution to its role in complex catalytic cycles.

Reactions with Silver Isocyanate and Isothiocyanate

The direct, partial replacement of hydrogen atoms in alkylsilanes by halogenoid groups represents a significant synthetic pathway. Research conducted by Herbert H. Anderson in 1959 established that this compound can react directly with silver isocyanate (AgNCO) and silver isothiocyanate (AgNCS) to yield cyclohexylsilyl isocyanate and cyclohexylsilyl isothiocyanate, respectively. acs.orgacs.org This transformation provides a method for the introduction of isocyanate and isothiocyanate functionalities onto a silicon atom, bypassing the need for a pre-halogenated silane.

The reactions demonstrate the ability to achieve partial substitution on the Si-H bonds of this compound. For instance, the reaction with silver isocyanate can be controlled to produce cyclo-C₆H₁₁SiH₂(NCO). acs.org The study reported yields of 41-44% for these direct partial replacements. acs.org The properties of the resulting cyclohexylsilyl compounds were characterized, providing key data points for these novel substances at the time. acs.org

Table 1: Properties of Cyclohexylsilyl Isocyanate and Isothiocyanate Derivatives

Compound Formula Boiling Point (°C at 760 mm) Molecular Weight (Calculated) Molecular Weight (Found) Reference
Cyclohexylsilyl isocyanate cyclo-C₆H₁₁SiH₂(NCO) 132.3 155.3 157 acs.org
Cyclohexylsilyl isothiocyanate cyclo-C₆H₁₁SiH₂(NCS) 168.2 171.3 173 acs.org

This interactive table summarizes key physical properties of cyclohexylsilyl derivatives as reported in the literature.

Alcoholysis Reactions of Organosilanes

The alcoholysis of organosilanes, the reaction of a silane with an alcohol, is a fundamental transformation in silicon chemistry, crucial for processes like the formation of siloxane polymers. tandfonline.comtandfonline.comnih.gov While specific kinetic studies on this compound are not extensively detailed in the provided literature, the general mechanisms for organosilane alcoholysis are well-established and applicable.

The reaction mechanism is highly dependent on the catalyst used. tandfonline.comtandfonline.com

Acid Catalysis : When catalyzed by strong acids like sulfuric acid, the hydrolysis of alkoxysilanes (a related reaction) is proposed to proceed through an Sₙ1-type mechanism. This involves a positively charged intermediate, potentially a siliconium ion (R₃Si⁺). tandfonline.com

Carboxylic Acid Catalysis : In the presence of carboxylic acid catalysts, the alcoholysis of alkoxysilanes is found to be first-order in both the silane and the catalyst, and of an intermediate order in the alcohol. tandfonline.com This is consistent with a concerted displacement reaction involving a negatively charged, pentacoordinate silicon intermediate. tandfonline.comtandfonline.com

The kinetics of these reactions are influenced by several factors, including the nature of the substituents on the silicon atom, the catalyst, temperature, and solvent. nih.govsemanticscholar.org For instance, methoxy (B1213986) silanes are generally more reactive towards hydrolysis and alcoholysis than corresponding ethoxy silanes. researchgate.net

Table 2: Mechanistic and Kinetic Features of Organosilane Alcoholysis

Feature Acid-Catalyzed Mechanism Carboxylate-Catalyzed Mechanism Reference
Proposed Intermediate Siliconium-like (positive charge) Pentacoordinate silicon (negative charge) tandfonline.comtandfonline.com
Reaction Order in Silane First First tandfonline.com
Reaction Order in Catalyst First First tandfonline.com
Reaction Order in Alcohol Intermediate Intermediate tandfonline.com
Mechanism Type Sₙ1-like Concerted Displacement tandfonline.comtandfonline.com

This interactive table compares the key characteristics of different catalytic pathways for the alcoholysis of organosilanes.

Electrophilic and Nucleophilic Reactions of Silane Moieties

The silicon center in this compound and its derivatives can undergo both nucleophilic and electrophilic reactions, leading to important synthetic transformations.

Nucleophilic Substitution at Silicon: Unlike carbon, silicon can readily expand its coordination sphere. Nucleophilic substitution at a silicon atom, such as in a cyclohexylsilyl halide, typically does not proceed through a classic Sₙ2 mechanism with a trigonal bipyramidal transition state. Instead, it often involves the formation of a stable or transient pentacoordinate silicate (B1173343) intermediate. tandfonline.comlibretexts.org This pathway is generally lower in energy than the Sₙ2-type transition state. The reaction of dichlorodimethylsilane (B41323) with water to form silanols, which then polymerize into silicones, is a prime example of this reactivity. libretexts.org Silyl (B83357) ethers, which are crucial protecting groups in organic synthesis, are also formed via nucleophilic substitution on a silyl halide by an alcohol. libretexts.org

Electrophilic Substitution of Unsaturated Silanes: While this compound itself is a saturated silane, the broader context of electrophilic reactions at silicon is best illustrated with unsaturated silanes like vinyl- and allylsilanes. The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge at the β-position through hyperconjugation. wikipedia.org This directs electrophilic attack to the terminal carbon of the double bond. Subsequent elimination of the silyl group, often assisted by a nucleophile, results in the formation of a new carbon-electrophile bond with retention of the double bond's original configuration. wikipedia.org

Peterson Elimination: The Peterson olefination is a classic reaction that utilizes an α-silylcarbanion to convert aldehydes and ketones into alkenes. organic-chemistry.orgchemistnotes.comwikipedia.org The process involves the initial formation of a β-hydroxysilane intermediate. organicchemistrydata.org A key feature of this reaction is that the subsequent elimination of the silyl and hydroxyl groups can be controlled to produce either the cis- or trans-alkene from the same intermediate. wikipedia.orglscollege.ac.in

Acid-catalyzed elimination proceeds via an anti-elimination pathway. organic-chemistry.orglscollege.ac.in

Base-catalyzed elimination occurs via a syn-elimination pathway, often through a postulated pentacoordinate 1,2-oxasiletanide intermediate. organic-chemistry.orglscollege.ac.in

For a substrate like this compound, the initial step would require deprotonation at the carbon attached to the silicon, which is not a trivial step without activating groups.

Fleming-Tamao Oxidation: The Fleming-Tamao oxidation allows for the conversion of a carbon-silicon bond into a carbon-oxygen bond, effectively using the silyl group as a "masked hydroxyl group". jk-sci.comorganic-chemistry.orgwikipedia.orgsynarchive.com This reaction is stereospecific, with retention of configuration at the carbon center. jk-sci.comwikipedia.org The mechanism and required conditions depend on the substituents on the silicon.

Fleming's method was developed for more robust silyl groups like dimethylphenylsilyl, which requires an electrophilic attack to replace the phenyl group with a more reactive halogen or acyl group before oxidation. organic-chemistry.org

Tamao's method is suited for silanes that are already more reactive, such as those containing fluoro, chloro, alkoxy, or amino groups on the silicon. organic-chemistry.orgwikipedia.org These groups render the silicon more Lewis acidic and facilitate the formation of a pentavalent intermediate with an oxidizing agent like hydrogen peroxide, leading to the desired alcohol. organic-chemistry.org A this compound would typically need to be converted to a more reactive derivative (e.g., a fluorothis compound) to undergo this transformation efficiently.

Dinitrogen Silylation and N-N Bond Cleavage in Molecular Complexes

The conversion of atmospheric dinitrogen (N₂) into more useful compounds like ammonia (B1221849) or silylamines is a significant challenge in chemistry. Recent advances have shown that molecular complexes of transition metals can catalyze the silylation of dinitrogen under mild conditions. nih.govresearchgate.netchemrxiv.org In these systems, a silane derivative acts as the silicon source for the functionalization of N₂.

The general process involves a metal complex that binds N₂. In the presence of a reducing agent (like KC₈ or Na) and a silyl halide (like Me₃SiCl), the bound dinitrogen is sequentially silylated. nih.govresearchgate.net This process ultimately leads to the cleavage of the N≡N triple bond and the formation of tris(trimethylsilyl)amine (B75434) (N(SiMe₃)₃). nih.gov

For example, a dicobalt complex has been shown to catalyze N₂ silylation at ambient temperature and pressure, achieving turnover numbers of around 200. nih.gov Density functional theory (DFT) calculations suggest that the interaction between the two cobalt centers is crucial for the catalytic cycle. nih.gov Similarly, bimetallic titanium complexes can catalytically convert N₂ to secondary silylamines. chemrxiv.org While these studies typically employ simple trialkylsilyl halides, the fundamental principles suggest that a reactive derivative of this compound, such as cyclohexylsilyl chloride, could potentially be used in similar catalytic cycles.

Table 3: Components of Catalytic Dinitrogen Silylation Systems

Catalyst Type Silylating Agent (Example) Reductant (Example) Product Reference
Dicobalt Complex Trimethylsilyl chloride (Me₃SiCl) Potassium Graphite (KC₈) Tris(trimethylsilyl)amine nih.govresearchgate.net
Bimetallic Titanium Complex Trimethylsilyl chloride (Me₃SiCl) Sodium (Na) Secondary silylamines chemrxiv.org
Iron N-heterocyclic carbene complex Trimethylsilyl chloride (Me₃SiCl) Potassium (K) Tris(trimethylsilyl)amine researchgate.net

This interactive table outlines the key reagents used in various reported catalytic systems for the conversion of dinitrogen to silylamines.

Computational and Theoretical Investigations of Cyclohexylsilane Systems

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to model the properties of organosilicon compounds, including those containing the cyclohexylsilane moiety.

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations are frequently used to determine the energies and distributions of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity; a larger gap generally implies higher stability and lower reactivity. irjweb.comscirp.org

For derivatives like trichlorothis compound, DFT calculations can predict how the electronegative chlorine atoms influence the electronic properties. These calculations help in understanding the molecule's potential as an electrophile or nucleophile in chemical reactions. irjweb.com The analysis of frontier molecular orbitals is a key factor in defining quantum chemical interactions and understanding reaction mechanisms. researchgate.net

Compound Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione DFT/B3LYP -7.537 researchgate.net -0.493 researchgate.net 7.044 researchgate.net

The six-membered cyclohexane ring is not planar and exists in several conformations, with the "chair" form being the most stable. wikipedia.org DFT and other ab initio methods are employed to study the conformational preferences and energy relationships between different conformers of this compound and its derivatives. memphis.eduresearchgate.net

Unlike cyclohexane, where substituents almost always prefer the equatorial position, the conformational equilibrium in 1-substituted silacyclohexanes can be shifted toward either the axial or equatorial conformer depending on the substituent's nature. nih.gov Theoretical calculations show that the structural features of silacyclohexanes differ significantly from their carbon counterparts; for instance, the silacyclohexane ring is more flattened. nih.gov This flattening results in substantially lower energy barriers for ring inversion (typically 4.5–5.5 kcal/mol) compared to cyclohexanes (10–14 kcal/mol). nih.gov Computational studies allow for the accurate determination of these energy differences and barriers, providing a detailed picture of the molecule's dynamic behavior. nih.gov

Table 2: Comparison of Conformational Energy Barriers

Compound Family Typical Ring Inversion Barrier (kcal/mol)
Cyclohexanes 10–14 nih.gov

DFT is a valuable tool for quantifying the noncovalent interactions that govern the formation of larger, ordered structures, known as supramolecular assemblies. nih.govnih.gov These interactions, such as hydrogen bonds and van der Waals forces, determine how molecules recognize each other and self-assemble. mdpi.com By calculating the interaction energies between molecules, researchers can predict the stability and structure of the resulting assemblies. frontiersin.orgresearchgate.net

For this compound systems, this could involve studying how molecules pack in a crystal lattice or how they interact with a surface. Computational modeling can predict how precursors might react and assemble, their three-dimensional conformation, and their arrangement in the solid state. nih.gov The strength of intermolecular interactions, such as those involving C-H···π contacts, can be quantified, providing insight into the stability of the resulting supramolecular structure. mdpi.com

Computational methods are essential for interpreting experimental vibrational spectra, such as Infrared (IR) and Raman spectroscopy. aip.orguah.edu DFT calculations can predict the vibrational frequencies and intensities of a molecule with a good degree of accuracy. nih.govnih.gov These theoretical predictions aid in the assignment of spectral bands observed experimentally. memphis.edu

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). wisc.edu Diagonalizing this matrix yields the vibrational frequencies and normal modes. chemrxiv.org For silane (B1218182) compounds, computer modeling of vibrational frequencies is an excellent method for gaining insight into their bonding nature and for verifying experimental data. uah.edu Calculated frequencies are often multiplied by a scaling factor to improve agreement with experimental results. nih.gov

DFT calculations are widely used to investigate the mechanisms of chemical reactions. mdpi.comdntb.gov.ua By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate, helping to elucidate the most likely reaction pathway. nih.gov

In the context of this compound, DFT can be used to study reactions such as cycloadditions, C-H bond activation, or reactions involving catalysts. princeton.edu For example, DFT calculations can determine whether a reaction proceeds through a concerted or a stepwise mechanism. mdpi.com This detailed mechanistic insight is invaluable for designing new catalysts and synthetic routes. youtube.com

Advanced Computational Modeling Approaches (e.g., Coarse-grained DFT)

While DFT is powerful, its computational cost can be prohibitive for very large systems or long-timescale simulations. Advanced modeling approaches, such as coarse-graining, address this limitation. nih.gov In coarse-grained (CG) models, groups of atoms are represented as single "beads," reducing the number of degrees of freedom in the system. nih.govsemanticscholar.org This simplification allows for the simulation of much larger systems (e.g., polymers, large assemblies) over longer time scales (microseconds or more). nih.govnih.gov

Recently, methods have been developed to link the predictive power of quantum chemistry with the efficiency of CG models. The Electronic Coarse-Graining (ECG) method, for example, uses machine learning to renormalize all-atom quantum chemical predictions, such as those from DFT, onto coarse-grained molecular representations. chemrxiv.org This allows for scalable predictions of morphology-dependent electronic properties in complex, non-crystalline materials, bridging the gap between detailed electronic structure and large-scale material behavior. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the structure of this compound and its derivatives at the atomic level. By analyzing the magnetic properties of atomic nuclei, particularly ¹H, ¹³C, and ²⁹Si, a comprehensive picture of the molecule's constitution can be assembled.

Proton NMR (¹H NMR) Analysis and Integration Ratios

Proton NMR (¹H NMR) spectroscopy of this compound reveals a complex pattern of signals corresponding to the various protons in the molecule. At room temperature, the protons on the cyclohexyl ring undergo rapid conformational exchange between axial and equatorial positions. This rapid flipping often results in time-averaged signals, leading to broad and overlapping multiplets in the spectrum, making precise assignment challenging.

The ¹H NMR spectrum of this compound is expected to show distinct regions for the silicon-hydride (Si-H) proton and the protons of the cyclohexyl ring. The Si-H proton typically appears as a multiplet in the range of 3.0-4.0 ppm, with its multiplicity determined by the coupling to the vicinal protons on the C1 carbon of the cyclohexyl ring.

The eleven protons on the cyclohexyl ring give rise to a complex set of signals, usually in the upfield region of the spectrum (approximately 0.8-1.8 ppm). These signals are often broad and poorly resolved at room temperature due to the conformational mobility of the ring. The proton attached to the C1 carbon (the carbon bonded to silicon) is expected to be the most downfield of the ring protons due to the electropositive nature of the silicon atom.

Integration of the ¹H NMR signals is a crucial tool for determining the relative number of protons in different chemical environments. For this compound (C₆H₁₁SiH₃), the expected integration ratio would be 11:3, corresponding to the eleven protons of the cyclohexyl ring and the three protons of the silyl (B83357) group. In the case of monosubstituted cyclohexylsilanes, the integration ratios will reflect the number of protons in the substituent group relative to the cyclohexyl and silyl protons.

To resolve the complex multiplets of the cyclohexyl protons, low-temperature ¹H NMR studies can be employed. At sufficiently low temperatures, the ring-flipping process is slowed down, allowing for the differentiation of axial and equatorial protons, which exhibit distinct chemical shifts.

A representative, though generalized, ¹H NMR data table for a this compound derivative is presented below. Actual chemical shifts will vary depending on the specific substituents and the solvent used.

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
Si-H 3.0 - 4.0m1H
Cyclohexyl-H (C1)1.5 - 2.0m1H
Cyclohexyl-H (other)0.8 - 1.8br m10H

Carbon-13 NMR (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound and its derivatives. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.

For this compound, four distinct signals are expected for the cyclohexyl ring carbons, reflecting the symmetry of the molecule. The carbon atom directly bonded to the silicon atom (C1) is the most deshielded and appears at the lowest field. The chemical shifts of the other carbons (C2/C6, C3/C5, and C4) appear at higher fields. The specific chemical shifts are influenced by the substitution pattern on the silicon atom and the cyclohexyl ring.

The introduction of substituents on the cyclohexyl ring or the silicon atom will lead to changes in the chemical shifts of the carbon atoms, providing insights into the position and nature of the substituents. For instance, the chemical shift of the C1 carbon is particularly sensitive to the electronegativity of the substituents on the silicon atom.

Below is a table summarizing typical ¹³C NMR chemical shifts for this compound.

Carbon AssignmentChemical Shift (ppm)
C125 - 30
C2 / C627 - 32
C3 / C526 - 31
C425 - 30

Silicon-29 NMR (²⁹Si NMR) for Structural Elucidation

Silicon-29 NMR (²⁹Si NMR) spectroscopy is a highly specific technique for probing the environment of the silicon atom in organosilanes. The ²⁹Si nucleus has a spin of 1/2, and its chemical shift is very sensitive to the nature of the substituents attached to the silicon atom. The chemical shift range for ²⁹Si is broad, allowing for fine discrimination between different silicon environments.

For this compound, the ²⁹Si NMR spectrum would show a single resonance. The chemical shift of this signal provides direct information about the electronic environment of the silicon atom. Alkylsilanes, such as this compound, typically exhibit ²⁹Si chemical shifts in the range of -30 to +10 ppm relative to the standard tetramethylsilane (TMS) at 0 ppm.

Substitution at the silicon atom with different groups will cause a predictable shift in the ²⁹Si resonance. For example, replacing a hydrogen atom with an alkyl group generally leads to a downfield shift, while substitution with an electronegative atom like oxygen or a halogen results in a significant upfield shift. This sensitivity makes ²⁹Si NMR an excellent tool for monitoring reactions at the silicon center and for characterizing the structure of complex silylcyclohexane derivatives.

A table of representative ²⁹Si NMR chemical shifts for some silylcyclohexane derivatives is provided below.

Compound²⁹Si Chemical Shift (ppm)
This compound~ -20
Dithis compound~ -15
Trithis compound~ -10
Cyclohexyldimethylsilane~ +5

Multidimensional NMR Techniques for Complex Structures

For more complex this compound derivatives with multiple substituents or stereocenters, one-dimensional ¹H and ¹³C NMR spectra can become very crowded and difficult to interpret. In such cases, multidimensional NMR techniques are invaluable for complete structural elucidation.

COSY (Correlation Spectroscopy): This 2D NMR experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. In the context of this compound derivatives, COSY spectra can be used to trace the connectivity of the protons within the cyclohexyl ring and to identify which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. HSQC and HMQC spectra are extremely useful for assigning the ¹³C signals based on the more easily assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing long-range connectivity and for assigning quaternary carbons (carbons with no attached protons).

By combining the information from these multidimensional NMR experiments, a detailed and unambiguous assignment of all ¹H and ¹³C signals in even complex this compound derivatives can be achieved, providing a complete picture of the molecular structure.

Spin-Spin Coupling and Chemical Shifts in Organosilanes

Spin-spin coupling, also known as J-coupling, arises from the interaction of the magnetic moments of neighboring nuclei and results in the splitting of NMR signals. In the ¹H NMR spectra of this compound derivatives, the multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of adjacent, non-equivalent protons according to the n+1 rule.

The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable structural information. For instance, the vicinal coupling constant (³JHH) between protons on adjacent carbons in the cyclohexyl ring is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship can be used to deduce the conformation of the cyclohexyl ring.

The chemical shift of a nucleus is determined by its local electronic environment. In organosilanes, the electropositive nature of silicon influences the chemical shifts of nearby protons and carbons. Protons and carbons directly attached to the silicon atom are generally shielded compared to their counterparts in analogous alkanes. The electronegativity of other substituents on the silicon atom will further modulate these chemical shifts. For example, electron-withdrawing groups on the silicon will deshield the silyl protons, causing their signal to shift to a lower field.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These methods are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

For this compound and its derivatives, IR and Raman spectra exhibit characteristic bands corresponding to the vibrations of the Si-H, Si-C, C-H, and C-C bonds.

Si-H Vibrations: A strong, sharp absorption band in the IR spectrum between 2100 and 2200 cm⁻¹ is characteristic of the Si-H stretching vibration. This is often a prominent and easily identifiable peak. The corresponding Si-H bending vibrations appear in the region of 800-950 cm⁻¹.

Si-C Vibrations: The Si-C stretching vibration typically appears as a weak to medium intensity band in the IR spectrum in the range of 600-800 cm⁻¹.

C-H Vibrations: The stretching vibrations of the C-H bonds in the cyclohexyl ring are observed in the region of 2850-3000 cm⁻¹. The C-H bending vibrations give rise to bands in the 1350-1470 cm⁻¹ region.

C-C Vibrations: The C-C stretching vibrations of the cyclohexyl ring appear in the fingerprint region of the spectrum, typically between 800 and 1200 cm⁻¹.

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. For example, the Si-Si stretching vibration in disilanes is readily observed by Raman spectroscopy.

By analyzing the positions, intensities, and shapes of the vibrational bands in the IR and Raman spectra, the presence of key functional groups in this compound and its derivatives can be confirmed, providing valuable complementary information to NMR data for a comprehensive structural characterization.

An advanced spectroscopic analysis of this compound and its derivatives provides profound insights into their molecular structure, conformation, and behavior in polymerization processes. Techniques such as vibrational spectroscopy, diffraction methods, and mass spectrometry are indispensable for a comprehensive characterization.

Materials Science and Engineering Applications of Cyclohexylsilane

Precursors for Advanced Silicon-Containing Materials

The development of advanced silicon-containing materials is heavily reliant on the design and synthesis of suitable molecular precursors. These precursors are crucial as they dictate the composition, structure, and properties of the final material. Organosilicon compounds, in particular, have garnered significant attention due to their versatility in forming a wide array of materials, including polysilanes and silicon carbide.

Polysilanes as Precursors for Hydrogenated Semiconductor Metalloid Compositions

Polysilanes, which are polymers with a silicon backbone, are of interest for their potential applications in electronics, particularly as precursors to hydrogenated amorphous silicon (a-Si:H), a key material in solar cells and thin-film transistors. The properties of polysilanes can be tailored by the organic substituents attached to the silicon backbone.

Currently, there is a lack of specific studies in the accessible scientific literature that detail the synthesis of polysilanes using cyclohexylsilane as a monomer. The synthesis of polysilanes typically involves the reductive coupling of dichlorosilanes, a method that has been extensively studied for various alkyl and aryl-substituted silanes. While it is theoretically plausible that cyclohexyl-substituted polysilanes could be synthesized, detailed experimental work, characterization, and application in hydrogenated semiconductor metalloid compositions have not been reported.

Organosilane Precursors for Low-k Dielectric Films in Semiconductors

In the continuous drive to miniaturize semiconductor devices, the insulating materials between conductive interconnects, known as interlayer dielectrics (ILDs), must possess a low dielectric constant (low-k) to minimize RC delay, power consumption, and crosstalk. Organosilane precursors are widely used in plasma-enhanced chemical vapor deposition (PECVD) to create low-k films, typically silicon oxycarbide (SiCOH).

While direct use of this compound as a primary precursor is not widely documented, the incorporation of cyclic hydrocarbon moieties, such as the cyclohexyl group, is a recognized strategy for developing low-k dielectric materials. Research has demonstrated the use of cyclohexane in conjunction with organosiloxane precursors, like decamethylcyclopentasiloxane (DMCPSO), to deposit ultra-low-k SiCOH films with dielectric constants ranging from 1.9 to 2.4 nih.govresearchgate.net.

The function of the cyclohexyl group in this context is to introduce carbon into the silica matrix, which lowers the film's density and polarizability, thereby reducing its dielectric constant. The bulky, ringed structure of the cyclohexyl group can also create intrinsic nanoscale pores within the film, further decreasing the k-value nih.govresearchgate.net. The thermal stability of the cyclohexyl group is also a critical factor for withstanding the high temperatures involved in semiconductor manufacturing. A comparative study of porogen precursors showed that a cured ILD deposited with cyclohexene oxide, a related cyclic compound, resulted in a very low dielectric constant of 2.2 nih.gov.

Precursor SystemDeposition MethodResulting FilmDielectric Constant (k)Reference
Decamethylcyclopentasiloxane (DMCPSO) and Cyclohexane (C6H12)PECVDSiCOH1.9 - 2.4 nih.govresearchgate.net
Decamethylcyclopentasiloxane and Cyclohexene OxidePECVDSiCOH2.2 nih.gov

Role in Polymer Chemistry and Organosilicon Polymers

This compound is a valuable monomer for the synthesis of specialized organosilicon polymers, particularly polysilanes. These polymers, which feature a backbone of silicon-silicon bonds, possess unique electronic and optical properties due to σ-delocalization along the Si-Si chain wikipedia.orgbohrium.com.

The primary method for synthesizing high molecular weight polysilanes and their copolymers is the Wurtz-type reductive coupling of dichlorosilane monomers. This reaction involves the dehalogenation of dichlorosilanes using a dispersion of an alkali metal, typically sodium, in an inert solvent at elevated temperatures wikipedia.orgresearchgate.netkent.ac.uk.

To synthesize a copolymer like poly(this compound-co-methylsilane), a mixture of cyclohexyldichlorosilane and methyldichlorosilane would be co-polymerized. The general reaction is as follows:

n (C₆H₁₁)SiHCl₂ + m (CH₃)SiHCl₂ + 2(n+m) Na → [- (C₆H₁₁)SiH -]ₙ[- (CH₃)SiH -]ₘ + 2(n+m) NaCl

The ratio of the this compound and methylsilane units in the final polymer can be controlled by the initial ratio of the corresponding dichlorosilane monomers. The properties of the resulting copolymer, such as solubility, thermal stability, and spectroscopic characteristics, are influenced by the proportion of the bulky cyclohexyl groups relative to the smaller methyl groups wikipedia.org.

Polysilanes containing cyclohexyl groups have found applications in several advanced technological areas due to their distinct properties.

Ceramic Technology: Polysilanes are effective preceramic polymers, meaning they can be converted into silicon carbide (SiC) through pyrolysis wikipedia.org. Cyclohexasilane (Si₆H₁₂), a related cyclic silane (B1218182), is considered a superior precursor for creating thin films of β-SiC for high-power electronic applications electronicdesign.com. Polymers derived from this compound are also investigated for this purpose, as they can be processed into fibers or coatings before being fired into a ceramic material with high thermal stability and hardness dtic.milscispace.comdatapdf.comgoogle.com.

Photoresist Technology: The Si-Si backbone of polysilanes is susceptible to degradation upon exposure to ultraviolet (UV) light wikipedia.orgbohrium.com. This photosensitivity makes them suitable for use as positive photoresists in microlithography. When a thin film of a polysilane is exposed to UV radiation, the Si-Si bonds break, leading to a decrease in molecular weight and an increase in solubility in developer solutions. Poly(methylthis compound) has been specifically investigated for its potential in microlithographic applications, where it can be used to create fine patterns for integrated circuits kent.ac.uk.

Conductive Polymer Technology: The σ-conjugation in the silicon backbone allows for charge transport, making polysilanes act as semiconductors wikipedia.orgbohrium.com. The electrical conductivity of these polymers can be significantly increased by several orders of magnitude through doping with strong oxidizing agents like iodine or antimony pentafluoride wikipedia.orgresearchgate.net. The specific side groups on the polysilane chain, such as the cyclohexyl group, can influence the polymer's conformation and, consequently, its electronic properties and conductivity bohrium.comrsc.org.

ApplicationProperty of this compound-based PolysilaneResulting Material/Use
Ceramic TechnologyHigh ceramic yield upon pyrolysisSilicon Carbide (SiC) fibers and coatings electronicdesign.comdtic.mil
Photoresist TechnologyUV light sensitivity (photodegradation)Positive photoresists for microlithography kent.ac.uk
Conductive Polymer Technologyσ-conjugated Si-Si backbone (semiconducting)Doped conductive polymers for electronic devices wikipedia.orgbohrium.comresearchgate.net

Advanced Synthetic Reagent in Material Functionalization

Beyond its role as a monomer, this compound and its functionalized analogues serve as reagents for modifying surfaces and synthesizing other complex molecules.

The use of this compound as a direct precursor for the synthesis of organogermanes is not a common or well-documented reaction. In the context of organometallic cross-coupling reactions, organosilanes and organogermanes are often considered as distinct classes of reagents. Historically, organogermanes have been less utilized than organosilanes, but recent studies have shown that they can possess unique and orthogonal reactivity researchgate.netnih.govmcmaster.ca. In some catalytic systems, organogermanes have been found to be more reactive than their organosilicon counterparts google.com.

The synthesis of organogermanes typically involves the reaction of germanium halides with organolithium or Grignard reagents, or through processes like hydrogermylation gelest.com. While this compound itself is not a typical starting material for these syntheses, the broader field of organometallic chemistry involves the creation of a vast array of building blocks for organic synthesis, and the principles of reactivity and functional group tolerance are areas of active research nih.govtib.eudl.ac.uk.

Silane coupling agents are crucial for promoting adhesion between dissimilar materials, such as inorganic fillers (e.g., glass, silica) and organic polymers. These agents typically have the structure Y-R-Si(OR')₃, where Y is an organofunctional group and (OR') is a hydrolyzable alkoxy group.

The cyclohexyl moiety is incorporated into specialized silane coupling agents to enhance performance. For example, silanes with an epoxycyclohexyl functional group, such as 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane, are used as adhesion promoters in composites and coatings gelest.comgwunitedsilicones.comspecialchem.comnjalchemist.com. The cyclohexyl ring provides hydrophobicity and thermal stability, while the epoxy group can react with various polymer resins. Similarly, N-cyclohexylaminopropyl-methyldimethoxysilane is a cyclohexylamino-functional coupling agent used in elastomers and thermoplastic resins hzrj-silicone.com.

In the realm of silicones (polysiloxanes), cyclohexyl-substituted monomers are used to synthesize polymers with specific properties. The synthesis of cationically polymerizable cyclohexyl-substituted polysiloxanes has been developed for applications in photocuring researchgate.net. These silicones can be formulated into coatings and adhesives that cure upon exposure to light. The bulky cyclohexyl group can raise the glass transition temperature of the silicone polymer compared to methyl-substituted analogues researchgate.net. The synthesis of silicones generally involves the hydrolysis and condensation of organoalkoxysilanes, which can be derived from hydrosilylation reactions involving precursors like this compound shinetsusilicone-global.commdpi.comrsc.org.

Formation of Disilylated Alkenes

The formation of disilylated alkenes, specifically vicinal bis(silyl)alkenes, through the catalyzed addition of silicon hydrides to alkynes is a significant transformation in organosilicon chemistry. This process, known as hydrosilylation, provides access to valuable synthons for further chemical transformations and materials applications. While the broader field of hydrosilylation is well-explored, the specific use of this compound in the formation of disilylated alkenes is a more specialized area of study.

The reaction typically involves the catalytic addition of a Si-H bond across the carbon-carbon triple bond of an alkyne. In the context of forming a disilylated alkene from a monosilane like this compound, the reaction would necessitate a sequential addition process. First, the hydrosilylation of the alkyne would yield a monosilylated alkene. A subsequent hydrosilylation of this vinylsilane intermediate would then lead to the formation of a disilylated alkane. However, the direct formation of a 1,2-disilylated alkene from a monosilane and an alkyne is not a standard or commonly reported transformation.

More commonly, disilylated alkenes are synthesized through the reaction of alkynes with disilanes (compounds containing a Si-Si bond) or through the dehydrogenative silylation of alkenes. Nevertheless, research into the reactivity of various hydrosilanes continues to be an active field.

Detailed research findings on the direct formation of disilylated alkenes from this compound and alkynes are not extensively documented in the scientific literature. However, studies on the hydrosilylation of alkynes using various silanes under different catalytic systems provide insights into the potential reactivity of this compound in such transformations. The regioselectivity and stereoselectivity of the addition are highly dependent on the catalyst, the substituents on the silane, and the structure of the alkyne.

For instance, ruthenium, rhodium, and platinum complexes are common catalysts for hydrosilylation reactions. The choice of catalyst can influence whether the silyl (B83357) group adds to the terminal or internal carbon of a terminal alkyne and whether the addition occurs in a syn or anti fashion.

To illustrate the types of conditions and outcomes in related reactions, the following table summarizes data from the hydrosilylation of various alkynes with different silanes, which can serve as a reference for potential reaction parameters for this compound.

Alkyne SubstrateSilaneCatalystSolventTemperature (°C)Product(s)Yield (%)
PhenylacetyleneTriethylsilane[Rh(PPh₃)₃Cl]None100(E)-β-(triethylsilyl)styrene95
1-HexyneTriethoxysilaneH₂PtCl₆IsopropanolReflux1-(Triethoxysilyl)-1-hexene80
DiphenylacetylenePhenylsilaneCo₂(CO)₈Benzene25(Z)-1,2-diphenyl-1-(phenylsilyl)ethene92

This table presents representative data for hydrosilylation reactions and does not depict reactions involving this compound due to a lack of specific literature data.

Further research is required to specifically elucidate the reaction pathways, optimal catalytic conditions, and yields for the formation of disilylated alkenes using this compound as the silicon source. Such studies would contribute to a more comprehensive understanding of the reactivity of this compound and expand its applications in materials science and organic synthesis.

Emerging Research Directions and Future Perspectives

Stereoselective Synthesis of Complex Organosilicon Compounds

The development of methods for the stereoselective synthesis of complex organosilicon compounds is a burgeoning area of research. While the direct involvement of cyclohexylsilane in many of these advanced methods is still an emerging field, the general strategies being developed for other organosilanes are highly relevant. Future research will likely focus on adapting these methods to incorporate the bulky and structurally significant cyclohexyl group.

Current research in the broader field of organosilicon chemistry has seen significant advances in transition-metal-catalyzed enantioselective C–H bond functionalization, which allows for the direct and selective introduction of silicon-containing moieties into organic molecules. mdpi.com Another promising avenue is the use of radical-based strategies, which can offer high stereoselectivity under mild reaction conditions. nus.edu.sg The synthesis of silicon-stereogenic compounds, where the silicon atom itself is a chiral center, is a particularly challenging yet rewarding goal, as it opens up new possibilities in chiral materials and asymmetric catalysis. chemrxiv.org

The development of novel chiral ligands and catalysts is central to advancing the stereoselective synthesis of organosilanes. researchgate.net For instance, silylboranes have emerged as versatile reagents in stereospecific transformations, allowing for the controlled introduction of silyl (B83357) groups with high enantiomeric purity. researchgate.net

Future research will likely focus on applying these sophisticated techniques to this compound and its derivatives. The ability to stereoselectively synthesize complex molecules containing the cyclohexylsilyl group will be crucial for developing new materials with tailored properties and for exploring their potential in asymmetric synthesis and medicinal chemistry.

Development of Novel Catalytic Systems for this compound Transformations

The transformation of this compound into valuable chemical intermediates and materials is highly dependent on the development of novel and efficient catalytic systems. Research in this area is focused on improving the selectivity, activity, and sustainability of catalytic processes such as hydrosilylation, dehydrogenative coupling, and cross-coupling reactions.

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental transformation for producing organosilicon compounds. While platinum-based catalysts like Speier's and Karstedt's catalysts have been traditionally used, there is a growing interest in developing catalysts based on more abundant and less expensive metals such as ruthenium, rhodium, nickel, and iron. mdpi.comresearchgate.net These novel catalysts offer the potential for improved chemo-, regio-, and stereoselectivity.

Dehydrogenative coupling of silanes is another important reaction that forms Si-Si bonds, leading to the synthesis of disilanes and polysilanes. Metallocene-based catalysts, particularly those of titanium, have shown promise in this area. chemrxiv.org Additionally, metal-free catalytic systems, such as those employing tris(pentafluorophenyl)borane, are being explored as more sustainable alternatives. chemrxiv.org

Cross-coupling reactions, which form carbon-silicon bonds, are essential for integrating silicon moieties into complex organic molecules. Palladium-catalyzed cross-coupling of organosilanols has been a significant area of research, with ongoing efforts to expand the scope and functional group tolerance of these reactions. mdpi.com

Future research will likely focus on the design of highly active and selective catalysts for this compound transformations, with an emphasis on earth-abundant metals and metal-free systems to enhance the sustainability of these processes. The development of catalysts that can operate under milder reaction conditions and with lower catalyst loadings will also be a key priority.

Catalytic Transformation Catalyst Type Key Research Focus Potential Advantages
HydrosilylationRu, Rh, Ni, Fe-basedImproved selectivity, use of earth-abundant metalsLower cost, enhanced sustainability, tailored product synthesis
Dehydrogenative CouplingMetallocenes (e.g., Titanocene)Formation of Si-Si bonds for polysilanesAccess to novel silicon-based polymers
Cross-CouplingPalladium-basedC-Si bond formation with broad substrate scopeIntegration of silicon into complex organic molecules
Metal-Free CatalysisBorane-basedSustainable alternatives to metal catalystsReduced environmental impact, avoidance of metal contamination

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling is becoming an indispensable tool for accelerating the discovery and design of new materials. While specific computational studies on this compound are still limited, the application of methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to the broader class of organosilanes provides a clear roadmap for future research.

DFT calculations can provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. chemistryjournals.netresearchgate.net This understanding is crucial for predicting reaction pathways, designing novel catalysts, and understanding the mechanisms of surface modification and nanomaterial formation. For example, DFT can be used to model the adsorption of this compound on various substrates, which is a key step in the formation of advanced coatings.

MD simulations, on the other hand, can be used to study the dynamic behavior of this compound-derived materials at the atomic level. chemrxiv.org This includes modeling the formation of self-assembled monolayers on surfaces, the structure and properties of polysiloxane networks, and the interaction of this compound-based coatings with their environment. mdpi.comrsc.org Such simulations can predict macroscopic properties like hydrophobicity, mechanical stability, and barrier performance, guiding the experimental design of new materials.

The future of predictive material design for this compound will likely involve a multi-scale modeling approach, combining quantum mechanical calculations with classical simulations to bridge the gap between molecular-level understanding and macroscopic material properties. This will enable the in-silico design of materials with tailored functionalities for specific applications, reducing the need for extensive and time-consuming experimental screening.

Computational Method Application to this compound Predicted Properties Potential Impact
Density Functional Theory (DFT)Electronic structure, reaction mechanisms, surface adsorptionReactivity, stability, spectroscopic signatures, binding energiesCatalyst design, understanding of surface chemistry
Molecular Dynamics (MD)Self-assembly, polymer network formation, interfacial behaviorMechanical properties, hydrophobicity, diffusion coefficientsDesign of coatings, nanomaterials, and polymers
Multi-scale ModelingBridging atomic and macroscopic scalesBulk material properties, device performanceAccelerated material discovery and optimization

Exploration of this compound in Nanomaterials and Advanced Coatings

The unique structural features of this compound, particularly its bulky cycloaliphatic group, make it a promising precursor for the development of advanced nanomaterials and high-performance coatings. Research in this area is focused on leveraging these features to create materials with enhanced properties such as hydrophobicity, thermal stability, and mechanical durability.

In the realm of nanomaterials, this compound can be used as a precursor for the synthesis of silicon-based nanoparticles, including silicon quantum dots. acs.org The cyclohexyl group can act as a capping agent during synthesis, controlling particle size and preventing agglomeration. Furthermore, the incorporation of cyclohexylsilyl moieties into the structure of mesoporous silica nanoparticles can modify their surface properties, making them suitable for applications in catalysis, drug delivery, and separations. galchimia.com

This compound and its derivatives are also being explored for the creation of advanced coatings through processes like sol-gel synthesis. researchgate.netencyclopedia.pub The sol-gel method allows for the formation of thin, uniform films on a variety of substrates under mild conditions. researchgate.net The presence of the cyclohexyl group in the precursor can lead to coatings with excellent hydrophobicity, making them ideal for applications such as water-repellent surfaces, anti-fouling coatings, and protective layers for sensitive electronics. nus.edu.sgnih.gov The steric bulk of the cyclohexyl group can also contribute to the formation of coatings with lower dielectric constants, which is advantageous for microelectronics applications.

Future research will likely focus on the precise control of the structure and morphology of nanomaterials and coatings derived from this compound. This will involve optimizing reaction conditions, exploring new synthetic routes, and combining this compound with other precursors to create hybrid materials with synergistic properties. The development of durable and environmentally friendly coatings based on this compound is also a key area of interest.

Sustainable Synthesis and Application Methodologies

In line with the principles of green chemistry, a significant research effort is being directed towards the development of sustainable methods for the synthesis and application of this compound. This includes the use of renewable feedstocks, energy-efficient catalytic systems, and the design of recyclable materials.

The traditional synthesis of organosilanes often relies on energy-intensive processes and the use of hazardous reagents. mdpi.com Future research is focused on developing greener synthetic routes, such as those that utilize earth-abundant metal catalysts. nih.goved.ac.uk For example, catalysts based on iron, cobalt, and potassium have shown promise for the direct silylation of C-H bonds, offering a more atom-economical and environmentally benign alternative to traditional methods. galchimia.comnih.gov

Biocatalysis is another emerging area with the potential to revolutionize the synthesis of organosilicon compounds. acs.orgnih.gov The use of enzymes to catalyze the formation of Si-C and Si-O bonds could lead to highly selective and sustainable synthetic processes that operate under mild conditions. rsc.orgresearchgate.net While still in its early stages, the development of "silicon biotechnology" holds great promise for the future.

In addition to sustainable synthesis, there is a growing interest in the chemical recycling of organosilicon materials. mdpi.comencyclopedia.pub The development of methods to depolymerize silicones and other silicon-based polymers back to their monomeric precursors would create a circular economy for these materials, reducing waste and conserving resources. researchgate.netresearchgate.net Supercritical fluids are being investigated as a promising medium for the efficient recycling of organosilicon compounds. encyclopedia.pub

The future of this compound research will be increasingly intertwined with the principles of sustainability. The development of green synthetic routes, the exploration of biocatalytic methods, and the design of recyclable materials will be key to ensuring the long-term viability and environmental compatibility of this versatile chemical compound.

Q & A

Basic: What are the standard synthetic methodologies for cyclohexylsilane, and how can researchers ensure reproducibility?

This compound is typically synthesized via hydrosilylation reactions or by reacting cyclohexyl Grignard reagents with chlorosilanes. For reproducibility:

  • Protocol adherence : Follow established procedures, such as those outlined for alkylsilicates, where stoichiometric control of reactants (e.g., alkyltrichlorosilanes) and counterion selection (e.g., diisopropylamine) are critical .
  • Purity validation : Include detailed characterization data (NMR, GC-MS) in the main manuscript for novel compounds, with additional data in supplementary materials .
  • Risk assessment : Conduct thorough hazard evaluations for reagents and intermediates, as emphasized in Prudent Practices .

Basic: What analytical techniques are essential for characterizing this compound's purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent arrangement and detect impurities .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and identify volatile byproducts .
  • Elemental Analysis : Validate empirical formulas for novel derivatives .
  • Cross-referencing : Compare spectral data with NIST Chemistry WebBook entries to resolve ambiguities .

Advanced: How can researchers address contradictions in reported physicochemical properties of this compound?

  • Multi-method validation : Combine experimental data (e.g., boiling points, hydrolytic stability) with computational predictions (DFT) to reconcile discrepancies .
  • Critical literature review : Assess data sources for methodological rigor, prioritizing peer-reviewed studies over non-peer-reviewed platforms .
  • Uncertainty analysis : Quantify measurement errors (e.g., via confidence intervals) in thermal stability or reactivity studies .

Advanced: What experimental design strategies optimize this compound’s reaction efficiency in cross-coupling applications?

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • In situ monitoring : Use techniques like IR spectroscopy or GC to track intermediate formation and reaction progress .
  • Statistical validation : Apply ANOVA or regression models to assess the significance of variable interactions .

Basic: What key chemical properties of this compound influence its handling and storage in academic labs?

  • Hydrolytic sensitivity : Store under inert atmospheres (argon/nitrogen) due to Si–H bond reactivity with moisture .
  • Thermal stability : Avoid prolonged exposure to temperatures >100°C without stability testing .
  • Solubility : Prefer non-polar solvents (hexane, toluene) for reactions to minimize decomposition .

Advanced: How can computational methods enhance mechanistic studies of this compound in organometallic catalysis?

  • Density Functional Theory (DFT) : Model transition states and activation energies for hydrosilylation pathways .
  • Molecular dynamics simulations : Predict solvent effects on reaction kinetics .
  • Experimental-computational synergy : Validate computational predictions with kinetic isotope effects (KIE) or spectroscopic data .

Advanced: What strategies mitigate challenges in isolating this compound intermediates during multi-step syntheses?

  • Chromatographic optimization : Use flash chromatography with gradient elution to separate silane intermediates from polar byproducts .
  • Low-temperature quenching : Stabilize reactive intermediates (e.g., silyl radicals) via cryogenic trapping .
  • In-line analytics : Employ techniques like thin-layer chromatography (TLC) or inline NMR for real-time monitoring .

Basic: How should researchers design a literature review to identify gaps in this compound applications?

  • Keyword prioritization : Use terms like “this compound,” “hydrosilylation,” and “organosilicon catalysis” in Google Scholar to filter high-impact studies .
  • Gap analysis : Compare synthetic methodologies in recent publications (post-2020) with earlier work to highlight underexplored reaction conditions .
  • Citation tracking : Follow references in seminal papers (e.g., Lin et al., 2017) to map foundational knowledge .

Advanced: What methodologies elucidate the role of this compound in stereoselective transformations?

  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose derivatives) .
  • Circular Dichroism (CD) : Confirm absolute configuration of silane-containing chiral centers .
  • Kinetic resolution studies : Compare reaction rates of enantiomers under catalytic conditions .

Basic: What safety protocols are critical when handling this compound in academic laboratories?

  • Ventilation : Use fume hoods for all procedures due to potential volatile byproducts .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Waste management : Quench residual silanes with ethanol/water mixtures before disposal to avoid exothermic reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.